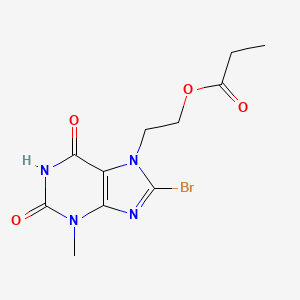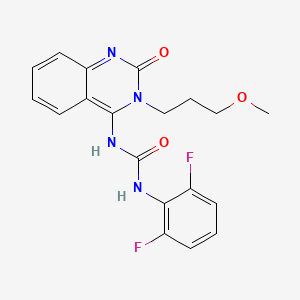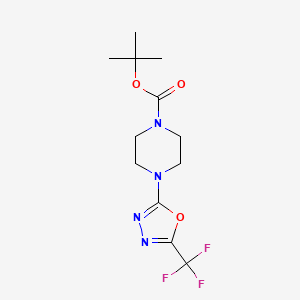
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate is a synthetic compound with the molecular formula C11H13BrN4O4 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate typically involves the reaction of 8-bromo-3-methylxanthine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with considerations for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Formation of various substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetic acid.
Aplicaciones Científicas De Investigación
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate involves its interaction with specific molecular targets. The bromine atom and the purine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetate: Similar structure with a methyl ester group.
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetic acid: Similar structure with a carboxylic acid group.
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)acetamide: Similar structure with an amide group.
Uniqueness
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized research applications.
Propiedades
Fórmula molecular |
C11H13BrN4O4 |
|---|---|
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl propanoate |
InChI |
InChI=1S/C11H13BrN4O4/c1-3-6(17)20-5-4-16-7-8(13-10(16)12)15(2)11(19)14-9(7)18/h3-5H2,1-2H3,(H,14,18,19) |
Clave InChI |
DTBUTYDXVKWDJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14096574.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096577.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096594.png)

![6-Benzyl-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14096606.png)
![1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)


![2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B14096637.png)
![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096640.png)
![(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,7',8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6'-carbaldehyde](/img/structure/B14096646.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096656.png)
![Sodium;6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B14096662.png)
